3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione
Description
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted with a 3-amino-6-fluoro-2-methylphenyl group.
Properties
IUPAC Name |
3-(3-amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c1-5-7(12)3-2-6(11)9(5)14-8(15)4-13-10(14)16/h2-3H,4,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVRGQMOXOEMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N2C(=O)CNC2=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-6-fluoro-2-methylbenzoic acid with urea under acidic conditions to form the imidazolidine-2,4-dione core. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenylimidazolidine-2,4-dione derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazolidine structures often exhibit significant antimicrobial properties. Preliminary studies suggest that 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione may inhibit the growth of various bacterial strains, although detailed studies are still limited.
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest that it may interact effectively with cellular mechanisms involved in cancer proliferation. Its ability to bind to specific enzymes or receptors could potentially lead to the development of new anticancer therapies .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of compounds similar to this compound. Its amino group may facilitate interactions with proteins involved in inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
Future Research Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be crucial for advancing its development as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Analogues
4-(Difluoromethyl)pyrrolidin-2-one
- Core Structure : Pyrrolidin-2-one (a five-membered lactam) vs. imidazolidine-2,4-dione (a five-membered di-lactam).
- Substituents : Difluoromethyl group.
- Key Differences: The pyrrolidinone core lacks the dual carbonyl groups of hydantoins, reducing hydrogen-bonding capacity.
Benzo[d]imidazole Derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole)
- Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. imidazolidine-2,4-dione.
- Substituents : Benzo[d][1,3]dioxol-5-yloxy and fluoro groups.
- Key Differences : The aromatic benzimidazole core offers greater planar rigidity, which may improve binding to biological targets like kinases or GPCRs. However, reduced solubility compared to hydantoins is expected .
Substituted Hydantoin Analogues
5-[4-(Dimethylamino)benzyl]imidazolidine-2,4-dione
- Substituents: 4-(Dimethylamino)benzyl group.
- Key Differences: The dimethylamino group introduces strong electron-donating effects, increasing basicity and solubility in acidic environments. This contrasts with the target compound’s primary amino group, which may favor salt formation but lower lipid solubility .
3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione
- Substituents : Boronate ester (tetramethyl dioxaborolane).
- Key Differences : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate for synthesizing biaryl derivatives. The target compound lacks this reactivity, limiting its utility in metal-catalyzed chemistry .
Commercial Availability and Pricing
A comparative analysis of pricing (as of 2025) reveals cost differences reflective of synthetic complexity and demand:
| Compound Name | 50 mg Price | 500 mg Price |
|---|---|---|
| 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | €675.00 | €1,887.00 |
| 4-(Difluoromethyl)pyrrolidin-2-one | €645.00 | €1,809.00 |
The target compound’s higher cost suggests more challenging synthesis or specialized applications in drug discovery .
Biological Activity
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione is a chemical compound with a unique molecular structure that includes an imidazolidine core. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FN3O2, with a molecular weight of approximately 223.2037 g/mol. The presence of an amino group and a fluorine atom on the aromatic ring enhances its reactivity and biological activity. The imidazolidine structure is known for its significant biological interactions, making this compound a subject of interest in medicinal chemistry.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit enzyme activity by binding to active sites or modulate receptor functions. Preliminary studies suggest that the amino group may facilitate binding to proteins or enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Anti-inflammatory Effects
Research indicates that imidazolidine derivatives can possess anti-inflammatory properties. The mechanism may involve the modulation of inflammatory cytokines or inhibition of pathways associated with inflammation. However, detailed studies specifically focusing on this compound's anti-inflammatory effects are still needed.
Anticancer Potential
The potential anticancer properties of this compound have been highlighted in preliminary research. Similar compounds have shown effectiveness against cancer cell lines through mechanisms such as inducing apoptosis or inhibiting cell proliferation. Further investigation is required to elucidate the specific pathways involved and the compound's effectiveness against various cancer types .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. A comparison of their biological activities can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione | Lacks fluorine substitution | Moderate anticancer activity |
| 3-(3-Amino-4-fluoro-2-methylphenyl)imidazolidine-2,4-dione | Fluorine at different position | Enhanced binding affinity |
| 3-(3-Amino-6-chloro-2-methylphenyl)imidazolidine-2,4-dione | Chlorine instead of fluorine | Variable antimicrobial effects |
The presence of fluorine in this compound is significant as it can enhance stability and lipophilicity, potentially improving its interaction with biological targets compared to similar compounds without fluorination.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research on structurally similar compounds provides valuable insights:
- Pim Kinase Inhibition : Research has shown that certain imidazolidines can inhibit Pim kinases associated with cancer progression. These findings suggest that this compound may also exhibit similar inhibitory effects against these kinases .
- Fluorinated Compounds : Studies on fluorinated benzothiazoles have demonstrated potent antiproliferative activity against cancer cells without exhibiting biphasic dose-response relationships. This characteristic could be relevant for the development of therapeutic strategies involving this compound .
Q & A
Q. What mechanistic insights explain the compound’s resistance to hydrolysis compared to non-fluorinated analogs?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates in HO vs. DO. A lower KIE suggests fluorine’s electron-withdrawing effect stabilizes the transition state.
- Computational Modeling : Calculate bond dissociation energies (BDEs) for the imidazolidinedione ring. Fluorine’s inductive effect may strengthen C=O bonds, reducing ring-opening propensity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
